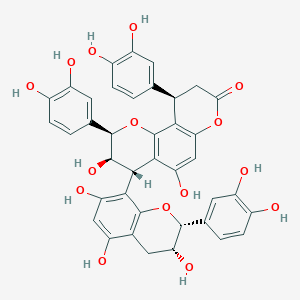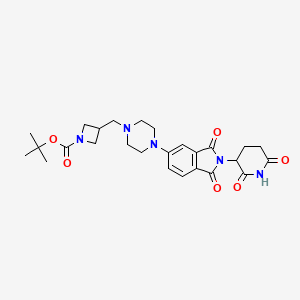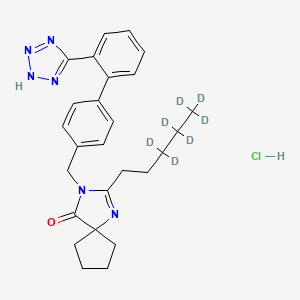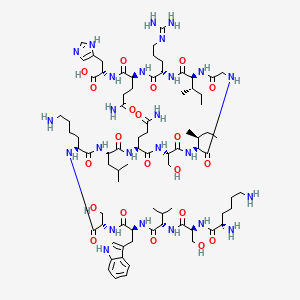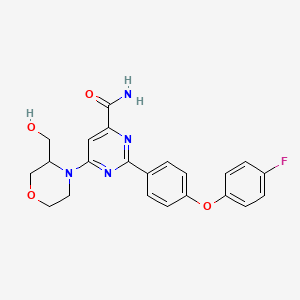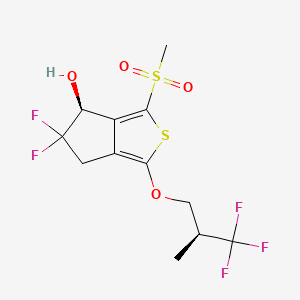
Hif-2|A-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hif-2|A-IN-9 is a compound that targets hypoxia-inducible factor-2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological processes, including angiogenesis, erythropoiesis, and cellular metabolism. The compound this compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it aims to inhibit the HIF-2α pathway to suppress tumor growth and progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hif-2|A-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the purity and identity of the compound .
化学反応の分析
Types of Reactions
Hif-2|A-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
科学的研究の応用
Hif-2|A-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the HIF-2α pathway and its role in cellular responses to hypoxia.
Biology: Investigated for its effects on cellular metabolism, angiogenesis, and erythropoiesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with high HIF-2α expression.
作用機序
Hif-2|A-IN-9 exerts its effects by inhibiting the activity of HIF-2α. The compound binds to the HIF-2α protein, preventing its dimerization with the HIF-1β subunit. This inhibition disrupts the transcriptional activity of HIF-2α, leading to decreased expression of target genes involved in angiogenesis, erythropoiesis, and cellular metabolism. The molecular targets and pathways involved include the vascular endothelial growth factor (VEGF) pathway and erythropoietin (EPO) regulation .
類似化合物との比較
Similar Compounds
HIF-1α Inhibitors: Compounds targeting HIF-1α, another hypoxia-inducible factor, share similarities with Hif-2|A-IN-9 but differ in their target specificity.
Prolyl Hydroxylase Inhibitors: These compounds inhibit the enzymes responsible for HIF degradation, leading to increased HIF levels under normoxic conditions.
Uniqueness
This compound is unique in its selective inhibition of HIF-2α, making it a valuable tool for studying the specific roles of HIF-2α in various physiological and pathological processes. Its specificity also offers potential therapeutic advantages in targeting diseases where HIF-2α plays a critical role .
特性
分子式 |
C12H13F5O4S2 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
(4S)-5,5-difluoro-3-methylsulfonyl-1-[(2S)-3,3,3-trifluoro-2-methylpropoxy]-4,6-dihydrocyclopenta[c]thiophen-4-ol |
InChI |
InChI=1S/C12H13F5O4S2/c1-5(12(15,16)17)4-21-9-6-3-11(13,14)8(18)7(6)10(22-9)23(2,19)20/h5,8,18H,3-4H2,1-2H3/t5-,8-/m0/s1 |
InChIキー |
OBDBAEQKQSFFSR-XNCJUZBTSA-N |
異性体SMILES |
C[C@@H](COC1=C2CC([C@H](C2=C(S1)S(=O)(=O)C)O)(F)F)C(F)(F)F |
正規SMILES |
CC(COC1=C2CC(C(C2=C(S1)S(=O)(=O)C)O)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


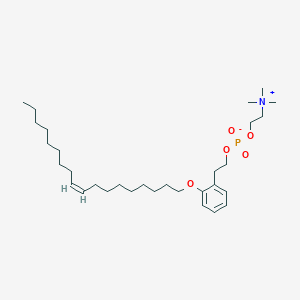
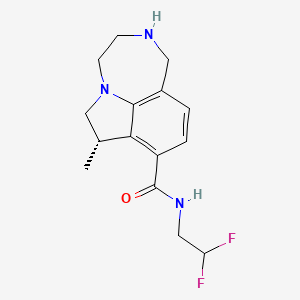
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)
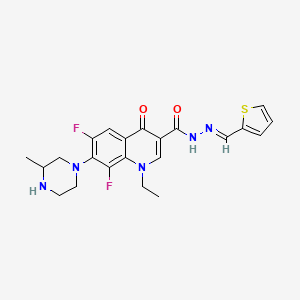
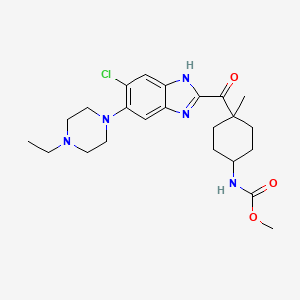
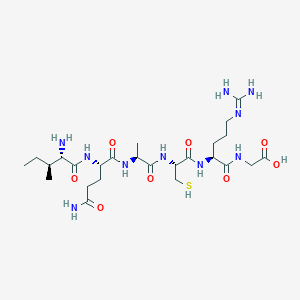
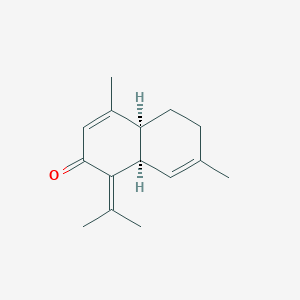
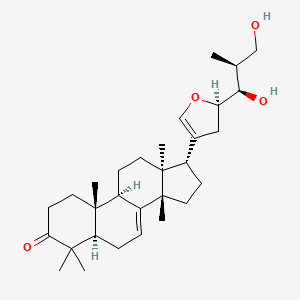
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
